Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Corrosion Inhibition Molecular Dynamics Copper Protection

Choose Methyl 1H-1,2,3-benzotriazole-5-carboxylate for its differentiated 5-position ester modulation, which tunes electron density and introduces a secondary coordination handle—unlike generic benzotriazole or N1-alkylated analogs. Its intermediate binding energy on Cu₂O surfaces offers an optimal balance between surface adsorption and water solubility, critical for cooling water systems and microelectronics fabrication. As a bifunctional ligand with both triazole nitrogen and ester carbonyl coordination sites, it enables versatile metal-organic framework assembly. The methyl ester also serves as an orthogonal protecting group, preserving the essential N–H proton during multi-step syntheses. With 98% purity and well-characterized physicochemical properties, it's ideal for reference standards and quality control.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 113053-50-2
Cat. No. B056142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-1,2,3-benzotriazole-5-carboxylate
CAS113053-50-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNN=C2C=C1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
InChIKeyZMMBQCILDZFYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 113053-50-2): A 5-Position Ester-Functionalized Benzotriazole for Corrosion Inhibition and Coordination Chemistry


Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2; molecular formula C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heterocyclic building block belonging to the benzotriazole family. It features a 1,2,3-triazole ring fused to a benzene core, substituted with a methyl carboxylate group specifically at the 5-position . The compound is a light brown to off-white crystalline powder with a melting point of 172–179°C, a density of 1.403 g/cm³, and a predicted pKa of approximately 7.46 . Its structure provides two distinct coordination sites—the triazole nitrogens and the ester carbonyl—making it a versatile ligand for metal-organic frameworks and a candidate for surface passivation in corrosion control .

Why Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 113053-50-2) Cannot Be Substituted by Generic Benzotriazole Derivatives in Critical Applications


Generic benzotriazole (BTA) and its simple alkyl derivatives are widely used as corrosion inhibitors, but their performance is governed by a trade-off between surface affinity and film hydrophobicity. Substituting BTA with an uncharacterized benzotriazole derivative—or even a close structural analog—introduces quantifiable changes in metal-binding energetics, steric accessibility of the triazole nitrogen lone pairs, and overall molecular planarity. Methyl 1H-1,2,3-benzotriazole-5-carboxylate is structurally distinct from both the parent acid (which may exhibit different solubility and protonation states) and from N1-alkylated analogs (which lose a hydrogen-bond donor essential for certain coordination geometries). The 5-position ester specifically modulates the electron density on the benzotriazole core and introduces a secondary coordination handle that influences both equilibrium binding constants and the kinetics of film formation on metal surfaces [1]. These differences translate directly into measurable variations in corrosion inhibition efficiency, coordination polymer dimensionality, and synthetic utility as a protected carboxylate precursor.

Quantitative Differentiation of Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 113053-50-2) Versus Structural Analogs


Corrosion Inhibition Binding Energy on Cu₂O: Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate Versus Unsubstituted Benzotriazole

In molecular dynamics simulations evaluating the interaction of corrosion inhibitors with the Cu₂O (001) surface, methyl benzotriazole-5-carboxylate (MBTC; target compound) exhibits a higher binding energy magnitude than the industry standard, unsubstituted benzotriazole (BTA). The binding energy order was consistently OBTC > HBTC > BBTC > MBTC > BTA in both neutral and acidic media, indicating that the introduction of a 5-carboxylate ester group enhances the coulombic interaction with the copper oxide surface relative to the parent BTA molecule [1].

Corrosion Inhibition Molecular Dynamics Copper Protection

Chain-Length Dependent Binding Affinity: Methyl Ester Versus Butyl Ester on Cu₂O

Among a homologous series of benzotriazole-5-carboxylate esters, the binding energy on Cu₂O increases monotonically with the alkyl chain length of the ester group. In both neutral and acidic simulated environments, the binding energy order was octyl (OBTC) > hexyl (HBTC) > butyl (BBTC) > methyl (MBTC). The methyl ester (target compound) therefore occupies a specific position in this activity gradient: it provides a measurable enhancement in binding energy over unsubstituted BTA, but deliberately sacrifices the higher hydrophobicity and film-forming capacity of longer-chain analogs in exchange for lower molecular weight and greater water solubility [1].

Corrosion Inhibitor Screening Alkyl Chain Engineering Copper Alloy Protection

Coordination Versatility in Metal-Organic Frameworks: Benzotriazole-5-Carboxylate Ligand Platform

Benzotriazole-5-carboxylate (the carboxylate anion derived from the parent acid of the target methyl ester) functions as a bifunctional ligand capable of simultaneously coordinating through both the triazole nitrogen atoms and the carboxylate oxygen atoms. In cupric (Cu²⁺) coordination assemblies synthesized from benzotriazole-5-carboxylic acid, single-crystal X-ray diffraction reveals that the ligand adopts diverse coordination modes—including μ₂-bridging and chelating geometries—leading to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks depending solely on the solvent system employed during synthesis [1]. The methyl ester form (target compound) serves as a protected precursor that can be hydrolyzed in situ or used directly to modulate the coordination sphere by blocking one oxygen-binding site.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Synthetic Intermediate Utility: Protected Carboxylate for Multi-Step Synthesis

Methyl 1H-1,2,3-benzotriazole-5-carboxylate serves as a stable, crystalline intermediate that incorporates a methyl ester as a protected form of the carboxylic acid functionality. Unlike the free carboxylic acid (1H-1,2,3-benzotriazole-5-carboxylic acid; CAS 60932-58-3), which may undergo unwanted decarboxylation or participate in acid-base side reactions, the methyl ester remains inert to a broad range of reaction conditions (e.g., nucleophilic substitutions, metal-catalyzed cross-couplings, and reductive aminations) until deliberate hydrolysis is performed . This protection strategy is particularly valuable when the benzotriazole N–H must remain unalkylated for downstream biological activity or coordination chemistry, as N1-alkylation would alter the hydrogen-bonding capacity and metal-binding geometry of the triazole ring .

Synthetic Methodology Pharmaceutical Intermediates Protecting Group Strategy

Physicochemical Differentiation: Melting Point, Purity, and Storage Stability

The target compound is commercially available in defined purity grades (95% and 98%) with a reported melting point range of 172–179°C . The lower melting point of the methyl ester relative to the free carboxylic acid (which exhibits a significantly higher melting point due to strong intermolecular hydrogen bonding in the solid state) confirms the absence of acid dimerization and facilitates easier handling and dissolution in organic solvents. The compound is a solid at room temperature with a density of 1.403 g/cm³ and a predicted logP of approximately 0.74, indicating moderate lipophilicity suitable for partitioning into organic phases during extraction and purification .

Quality Control Procurement Specifications Material Handling

Procurement-Driven Application Scenarios for Methyl 1H-1,2,3-Benzotriazole-5-Carboxylate (CAS 113053-50-2)


Copper and Copper Alloy Corrosion Inhibition in Aqueous Systems Requiring Moderate Hydrophobicity

In cooling water systems, metalworking fluids, or microelectronics fabrication where copper surfaces must be protected from oxidation and tarnishing, methyl 1H-1,2,3-benzotriazole-5-carboxylate offers a defined intermediate binding energy on Cu₂O surfaces—greater than that of unsubstituted benzotriazole (BTA) but lower than that of longer-chain butyl, hexyl, or octyl esters [1]. This intermediate profile is advantageous when a balance between effective surface adsorption and adequate water solubility (or minimal interference with subsequent processing) is required. The compound's predicted logP of approximately 0.74 and its solid, crystalline nature facilitate precise formulation in aqueous and mixed-solvent systems .

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tunable Dimensionality

Researchers constructing Cu(II)-based coordination assemblies can employ methyl 1H-1,2,3-benzotriazole-5-carboxylate as a protected ligand precursor. The benzotriazole-5-carboxylate scaffold provides two distinct coordination sites—the triazole nitrogens and the carboxylate/ester oxygens—enabling the formation of 1D chains, 2D layers, or 3D frameworks through solvent-directed self-assembly [1]. The methyl ester form allows for either in situ hydrolysis to the active carboxylate ligand or direct use of the ester as a weaker, sterically differentiated donor. This bifunctional coordination capability is absent in simple benzotriazole, which coordinates exclusively through the triazole nitrogens.

Medicinal Chemistry: Protected 5-Carboxylate Benzotriazole Intermediate for SAR Exploration

In structure-activity relationship (SAR) campaigns targeting metal-dependent enzymes or receptors requiring an unsubstituted benzotriazole N–H for hydrogen-bonding or metal coordination, methyl 1H-1,2,3-benzotriazole-5-carboxylate serves as a stable, protected building block. The methyl ester masks the carboxylic acid functionality during multi-step synthetic sequences, preventing unwanted decarboxylation or salt formation, while preserving the essential N–H proton of the triazole ring [1]. This orthogonal protection strategy enables late-stage diversification after ester hydrolysis, providing access to amides, hydrazides, or free acids without altering the critical benzotriazole pharmacophore.

Quality-Controlled Reference Standard for Analytical Method Development

With commercially defined purity specifications (95% and 98%) and well-characterized physicochemical properties—including a sharp melting point of 172–179°C and a density of 1.403 g/cm³ [1]—methyl 1H-1,2,3-benzotriazole-5-carboxylate is suitable as a reference standard for HPLC calibration, LC-MS method validation, or NMR quantification in studies involving benzotriazole derivatives. The availability of certified Certificate of Analysis (CoA) documentation from reputable suppliers ensures traceability and batch-to-batch consistency for regulatory or publication-quality research.

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